N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide
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Description
“N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides .
Synthesis Analysis
The compound was synthesized and the structures were characterized by 1H NMR, MS, and elemental analyses . The crystal structures of similar compounds were determined by single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound was analyzed using 1H NMR, MS, and elemental analyses . The crystal structures of similar compounds were determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound was part of a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides that were synthesized and evaluated for their antitumor activities in vitro . The best combinations of substituents for each cancer cell line were identified .Mechanism of Action
The compound was evaluated for its neuraminidase inhibitory activities . Molecular docking was performed to further explain the structure–activity relationship of a similar compound . The results indicated that the structure of the similar compound could bind to the active sites of neuraminidase quite well and could be used as a lead compound for further design of neuraminidase inhibitors .
Future Directions
Properties
IUPAC Name |
N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2OS/c1-8(13)10(16)14-6-5-9-7-17-11(15-9)12(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFCUYYVJBUOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CSC(=N1)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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